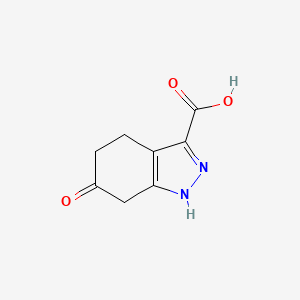
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced indazole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted indazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized indazole derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Uniqueness
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups and the position of the oxo group, which confer distinct chemical and biological properties
Biological Activity
6-Oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS Number: 2167786-20-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole family and has been studied for various pharmacological properties including anti-inflammatory and anticancer activities.
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Structure : The compound features a tetrahydro-indazole core with a carboxylic acid functional group, which is critical for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance:
- A series of pyrazole derivatives, similar in structure to indazoles, demonstrated significant in vitro anti-inflammatory activity with IC₅₀ values ranging from 71.11 to 81.77 μg/mL when tested against COX enzymes .
- The compound's structural modifications can lead to varying degrees of COX-2 inhibition, suggesting that the indazole framework may enhance anti-inflammatory properties .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Mixed-ligand Cu(II) Schiff base complexes derived from indazoles have shown promising anticancer activity across various human cancer cell lines, indicating that modifications to the indazole structure can yield effective therapeutic agents .
- Further studies are required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Case Study 1: Inhibition of COX Enzymes
A study focusing on the synthesis of novel pyrazole derivatives found that certain compounds exhibited potent COX-2 inhibitory activity with IC₅₀ values as low as 0.02–0.04 μM. This suggests that similar indazole-based compounds could be developed with enhanced selectivity and potency against inflammatory pathways .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of indazole derivatives has demonstrated that specific substitutions on the indazole ring significantly impact biological activity. For example:
- Compounds with electron-donating groups showed increased potency against COX enzymes compared to their counterparts with electron-withdrawing groups .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-4-1-2-5-6(3-4)9-10-7(5)8(12)13/h1-3H2,(H,9,10)(H,12,13) |
InChI Key |
DKPPOFWFKQSPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















